molecular formula C17H11ClO4 B5590512 3-(4-chlorobenzoyl)-1-benzofuran-5-yl acetate

3-(4-chlorobenzoyl)-1-benzofuran-5-yl acetate

Cat. No.: B5590512
M. Wt: 314.7 g/mol
InChI Key: ZUHGTQRQPRHKQA-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-1-benzofuran-5-yl acetate is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a benzofuran ring substituted with a 4-chlorobenzoyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-1-benzofuran-5-yl acetate typically involves the acylation of 1-benzofuran-5-yl acetate with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The reaction proceeds via the formation of an intermediate acyl chloride, which then reacts with the benzofuran derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-1-benzofuran-5-yl acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobenzoyl)-1-benzofuran-5-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-1-benzofuran-5-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes or interact with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran ring with a chlorobenzoyl and acetate group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-(4-chlorobenzoyl)-1-benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c1-10(19)22-13-6-7-16-14(8-13)15(9-21-16)17(20)11-2-4-12(18)5-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHGTQRQPRHKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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